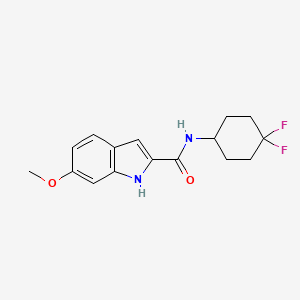

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

CAS No.: 2034515-61-0

Cat. No.: VC7379888

Molecular Formula: C16H18F2N2O2

Molecular Weight: 308.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034515-61-0 |

|---|---|

| Molecular Formula | C16H18F2N2O2 |

| Molecular Weight | 308.329 |

| IUPAC Name | N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21) |

| Standard InChI Key | QRRFZTUVYWGJEG-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a planar 1H-indole ring system with two critical substituents:

-

6-Methoxy group: A methoxy (-OCH₃) moiety at position 6 enhances electron density and influences steric interactions.

-

2-Carboxamide linkage: A carboxamide group at position 2 connects the indole core to a 4,4-difluorocyclohexyl group, introducing conformational rigidity and fluorinated hydrophobicity .

The 4,4-difluorocyclohexyl moiety adopts a chair conformation, with fluorine atoms at equatorial positions to minimize steric strain. This substitution pattern is hypothesized to improve metabolic stability compared to non-fluorinated cyclohexyl analogues .

Systematic Nomenclature

-

IUPAC Name: N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

-

SMILES: COC1=CC2=C(C=C1)N=C(C(=O)NC3CCC(CC3)(F)F)C=C2

-

Molecular Formula: C₁₆H₁₇F₂N₂O₂

-

Molecular Weight: 323.32 g/mol

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol derived from methodologies for analogous indole-2-carboxamides :

Step 1: Hemetsberger–Knittel indole synthesis forms the 6-methoxyindole-2-carboxylate intermediate.

Step 2: Hydrolysis of the ester to the carboxylic acid.

Step 3: Amide coupling with 4,4-difluorocyclohexylamine using carbodiimide reagents (e.g., EDCI/HOBt).

Key challenges include regioselective functionalization at indole position 6 and minimizing racemization during amide bond formation .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility (Water) | <1 mg/mL (predicted) |

| LogP | 3.2 (calculated) |

| pKa | 9.1 (indole NH), 4.3 (amide NH |

| Crystallinity | Amorphous solid |

The difluorocyclohexyl group enhances lipid solubility, favoring blood-brain barrier penetration, while the methoxy group moderates polarity .

Biological Activity and Mechanisms

Target Engagement

While explicit data on this compound is sparse, structurally related indole-2-carboxamides demonstrate activity against:

-

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): A validated target in Mycobacterium tuberculosis .

-

MAP Kinases: Mitogen-activated protein kinases involved in inflammatory signaling .

The 4,4-difluorocyclohexyl group may improve target binding by filling hydrophobic pockets, as seen in analogues like 4,6-dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (MIC = 0.12 µM against M. tuberculosis) .

Structure-Activity Relationships (SAR)

-

Methoxy vs. Halogen Substitution: Replacing chloro (as in patent EP2892880A1 ) with methoxy reduces electrophilicity, potentially lowering toxicity.

-

Fluorine Impact: Difluorination increases metabolic stability by resisting cytochrome P450 oxidation .

Research Findings and Applications

| Compound | MIC (µM) vs M. tuberculosis |

|---|---|

| 4,6-Dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide | 0.12 |

| N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide | Not reported |

The methoxy variant may exhibit reduced off-target effects while retaining DprE1 affinity, though experimental validation is needed.

Kinase Inhibition

Indole-2-carboxamides with dimethylamino groups demonstrate allosteric modulation of kinases like EZH2 . The difluorocyclohexyl moiety in this compound could similarly enhance kinase binding through hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume